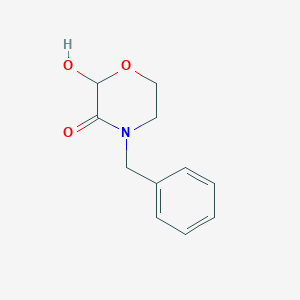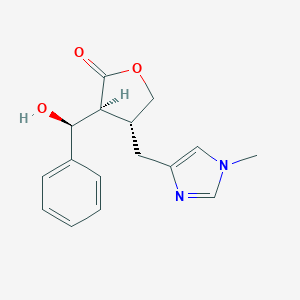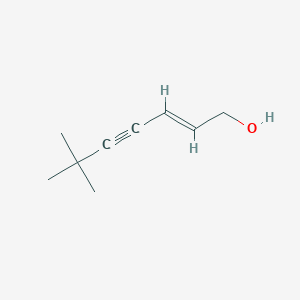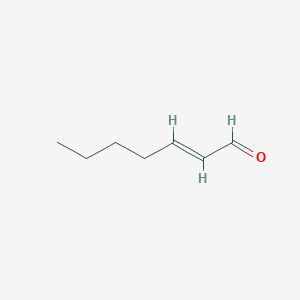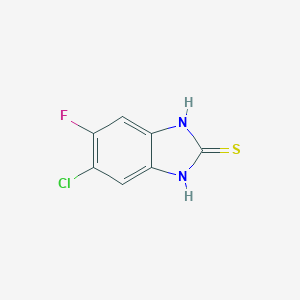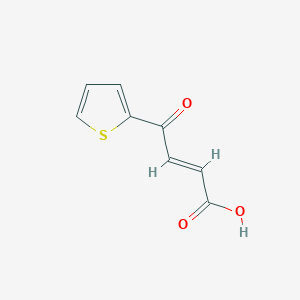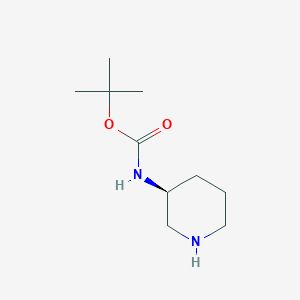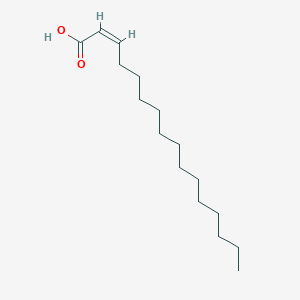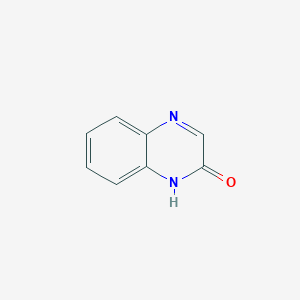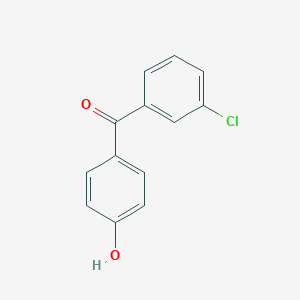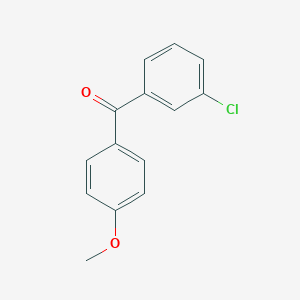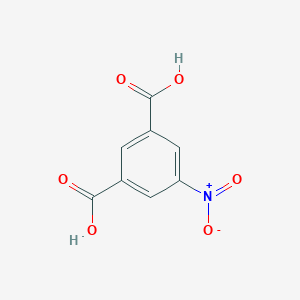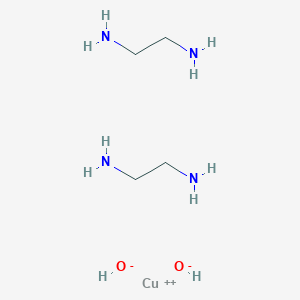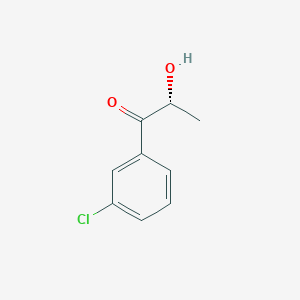![molecular formula C7H15NO2S B126775 N-[2-(Methylsulfinyl)ethyl]butanamide CAS No. 146848-02-4](/img/structure/B126775.png)
N-[2-(Methylsulfinyl)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Methylsulfinyl)ethyl]butanamide, also known as sulbutiamine, is a synthetic derivative of thiamine (vitamin B1) that was first developed in Japan in the 1960s. Sulbutiamine has been found to have various effects on the body and has been extensively studied for its potential therapeutic applications.
作用機序
Sulbutiamine works by increasing the levels of thiamine in the brain. Thiamine is an essential nutrient that is required for the proper functioning of the nervous system. By increasing thiamine levels in the brain, N-[2-(Methylsulfinyl)ethyl]butanamide enhances the transmission of nerve impulses and improves cognitive function.
生化学的および生理学的効果
Sulbutiamine has been found to have various biochemical and physiological effects on the body. It has been found to increase the levels of dopamine and acetylcholine in the brain, which are neurotransmitters that are involved in cognitive function. It has also been found to increase the levels of glutamate in the brain, which is a neurotransmitter that is involved in learning and memory.
実験室実験の利点と制限
Sulbutiamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds that have similar effects on the body. However, N-[2-(Methylsulfinyl)ethyl]butanamide has some limitations for lab experiments. It has a relatively short half-life in the body, which means that it needs to be administered frequently to maintain its effects.
将来の方向性
There are several future directions for research on N-[2-(Methylsulfinyl)ethyl]butanamide. One area of research is the potential therapeutic applications of N-[2-(Methylsulfinyl)ethyl]butanamide. It has been found to have potential applications for the treatment of cognitive disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of N-[2-(Methylsulfinyl)ethyl]butanamide as a cognitive enhancer. It has been found to improve cognitive function in healthy individuals, and further research is needed to determine its potential as a cognitive enhancer.
合成法
Sulbutiamine is synthesized by the reaction of two molecules of thiamine with an organic compound called isobutyraldehyde. The resulting compound is then treated with an oxidizing agent to form N-[2-(Methylsulfinyl)ethyl]butanamide.
科学的研究の応用
Sulbutiamine has been studied extensively for its potential therapeutic applications. It has been found to have various effects on the body, including improving cognitive function, reducing fatigue, and improving mood.
特性
CAS番号 |
146848-02-4 |
|---|---|
製品名 |
N-[2-(Methylsulfinyl)ethyl]butanamide |
分子式 |
C7H15NO2S |
分子量 |
177.27 g/mol |
IUPAC名 |
N-(2-methylsulfinylethyl)butanamide |
InChI |
InChI=1S/C7H15NO2S/c1-3-4-7(9)8-5-6-11(2)10/h3-6H2,1-2H3,(H,8,9) |
InChIキー |
VLEOJSWHDHGYOL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCCS(=O)C |
正規SMILES |
CCCC(=O)NCCS(=O)C |
同義語 |
Butanamide, N-[2-(methylsulfinyl)ethyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



